molecular formula C9H17FN2 B13009820 (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine

(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13009820
M. Wt: 172.24 g/mol
InChI Key: MWFSINHYFISYBF-JGVFFNPUSA-N
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Description

(1R,3R)-3-Fluoro-8-azaspiro[45]decan-1-amine is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the condensation of a suitable ketone with an amine, followed by cyclization and fluorination steps. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions to achieve substitution.

Major Products

Scientific Research Applications

(1R,3R)-3-Fluoro-8-azaspiro[4

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The spirocyclic structure provides rigidity, which is essential for maintaining the correct orientation of functional groups during interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a single fluorine atom, which significantly influences its chemical reactivity and biological interactions. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

(2R,4R)-2-fluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8+/m0/s1

InChI Key

MWFSINHYFISYBF-JGVFFNPUSA-N

Isomeric SMILES

C1CNCCC12C[C@H](C[C@H]2N)F

Canonical SMILES

C1CNCCC12CC(CC2N)F

Origin of Product

United States

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